molecular formula C9H8F2OS B15328990 3-((3,4-Difluorophenyl)thio)propanal

3-((3,4-Difluorophenyl)thio)propanal

Cat. No.: B15328990
M. Wt: 202.22 g/mol
InChI Key: BZSHEZLGCKZNSW-UHFFFAOYSA-N
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Description

3-((3,4-Difluorophenyl)thio)propanal is an organic compound with the molecular formula C9H8F2OS and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a propanal moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Difluorophenyl)thio)propanal typically involves the reaction of 3,4-difluorothiophenol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioether linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Difluorophenyl)thio)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((3,4-Difluorophenyl)thio)propanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3,4-Difluorophenyl)thio)propanal involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thioether linkage may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    3-((3,4-Difluorophenyl)thio)propanol: Similar structure but with an alcohol group instead of an aldehyde.

    3-((3,4-Difluorophenyl)thio)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3,4-Difluorothiophenol: The parent thiophenol compound without the propanal moiety.

Uniqueness

3-((3,4-Difluorophenyl)thio)propanal is unique due to the presence of both the difluorophenyl group and the propanal moiety, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Biological Activity

4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group and an isopropyl moiety, contributing to its unique biological profile. Its structure can be represented as follows:

C12H14FN3\text{C}_{12}\text{H}_{14}\text{F}\text{N}_3

Research indicates that compounds in the pyrazole class, including 4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine, may exert their effects through modulation of specific biological pathways. Notably, they have been shown to interact with various enzyme systems and receptors, influencing cellular signaling cascades.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, a study evaluated the antiproliferative effects of related compounds against various cancer cell lines, demonstrating that certain pyrazole derivatives exhibited significant cytotoxicity:

CompoundCell Line TestedIC50 (µM)
4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amineMCF-7 (breast cancer)12.5
4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amineA549 (lung cancer)15.0

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, pyrazole compounds have been reported to exhibit antimicrobial activity. A study found that related pyrazole derivatives showed significant inhibition against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings highlight the dual potential of 4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine in treating both cancer and bacterial infections.

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the efficacy of a similar pyrazole derivative in patients with advanced solid tumors. The compound demonstrated a favorable safety profile and preliminary signs of efficacy, with several patients achieving partial responses.

Case Study 2: Antimicrobial Effectiveness

In vitro studies have shown that the compound effectively reduces bacterial load in infected tissue models, suggesting its potential utility as an adjunct therapy in infections resistant to conventional antibiotics.

Properties

Molecular Formula

C9H8F2OS

Molecular Weight

202.22 g/mol

IUPAC Name

3-(3,4-difluorophenyl)sulfanylpropanal

InChI

InChI=1S/C9H8F2OS/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-4,6H,1,5H2

InChI Key

BZSHEZLGCKZNSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCCC=O)F)F

Origin of Product

United States

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